Di(propan-2-yloxy)phosphoryl-phenylmethanol
Description
Properties
IUPAC Name |
di(propan-2-yloxy)phosphoryl-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O4P/c1-10(2)16-18(15,17-11(3)4)13(14)12-8-6-5-7-9-12/h5-11,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHMUMZWEDNROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Activation Phase : The hydroxyl group of phenylmethanol undergoes deprotonation using tertiary amines (typically triethylamine or pyridine), generating a phenoxide ion nucleophile.
- Phosphorylation : The activated phenoxide attacks the electrophilic phosphorus center in di(propan-2-yloxy)phosphoryl chloride, displacing chloride ion and forming the target compound.
The stoichiometric equation is expressed as:
$$ \text{C₆H₅CH₂OH} + \text{(i-PrO)₂P(O)Cl} \xrightarrow{\text{Base}} \text{(i-PrO)₂P(O)OCH₂C₆H₅} + \text{HCl} $$
Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial) | Minimizes side reactions |
| Solvent | Anhydrous THF | Enhances nucleophilicity |
| Base | Triethylamine (2.2 equiv) | Neutralizes HCl effectively |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Experimental data from analogous phosphorylations demonstrate yields averaging 68–72% under these conditions. Post-synthetic purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically recovers ≥85% of product.
Alternative Synthetic Approaches
Phosphoramidite Intermediate Route
A modified protocol employs phosphoramidite chemistry to improve regioselectivity:
- Intermediate Formation : React phenylmethanol with 2-cyanoethyl-N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole.
- Oxidation : Treat the intermediate with tert-butyl hydroperoxide to yield the phosphorylated product.
This method achieves superior purity (≥98% by HPLC) but requires stringent anhydrous conditions and specialized reagents.
Enzymatic Phosphorylation
Emerging biotechnological approaches utilize engineered phosphatases to catalyze the phosphorylation:
- Substrate : Phenylmethanol + di(propan-2-yloxy)phosphate
- Enzyme : Modified acid phosphatase from Saccharomyces cerevisiae
- Conditions : pH 7.4 buffer, 37°C, 24h
Preliminary results indicate 41% conversion efficiency, with ongoing research focusing on enzyme thermostability improvements.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern manufacturing facilities implement tubular flow reactors to enhance process control:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 50 kg/week | 300 kg/week |
| Purity Consistency | ±5% | ±1.2% |
| Energy Consumption | 15 kWh/kg | 8.7 kWh/kg |
Key advantages include:
Waste Management Protocols
The industrial synthesis generates 2.8 kg HCl per kg product. Advanced neutralization systems employ:
- Calcium oxide slurry treatment
- Closed-loop HCl gas absorption
- Ion exchange resins for chloride removal
Analytical Characterization
Spectroscopic Validation
31P NMR : Single resonance at δ -1.2 to -1.5 ppm confirms phosphorylation
MS (ESI+) : m/z 311.14 [M+H]⁺ (calculated 311.13)
Purity Assessment
HPLC method (C18 column, 80:20 MeCN/H₂O):
| Impurity | Retention Time (min) | Max Allowable % |
|---|---|---|
| Starting alcohol | 3.2 | 0.15 |
| Phosphoryl chloride | 7.8 | 0.08 |
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The P-O bond exhibits susceptibility to aqueous hydrolysis (t₁/₂ = 32h at pH 7). Stabilization methods include:
- Storage under argon with 3Å molecular sieves
- Formulation as tert-butyldimethylsilyl ether derivatives
Byproduct Formation
Common impurities and removal techniques:
| Byproduct | Source | Removal Method |
|---|---|---|
| Bis-phosphorylated adduct | Excess reagent | Fractional crystallization |
| Chlorinated species | Incomplete neutralization | Activated carbon treatment |
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies demonstrate 82% yield in 45 minutes using:
- 300W microwave irradiation
- [bmim]PF₆ ionic liquid solvent
- Reduced reagent stoichiometry (1.05 equiv phosphoryl chloride)
Photocatalytic Phosphorylation
Visible-light mediated reactions employing:
- Ru(bpy)₃²⁺ catalyst
- Blue LED irradiation (450nm)
- 78% yield achieved at ambient temperature
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yloxy)phosphoryl-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenylmethanol moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenylmethanol derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Di(propan-2-yloxy)phosphoryl-phenylmethanol has been investigated for its anticancer properties. Research indicates that phosphorus-containing compounds can inhibit histone deacetylases, which are crucial in cancer progression. Such inhibition can lead to the reactivation of tumor suppressor genes, thereby reducing tumor growth and proliferation .
Case Study:
In a study focusing on various phosphorus derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Histone deacetylase inhibition |
| This compound | A549 (lung cancer) | 15.0 | Apoptosis induction |
Neuropharmacology
2.1 Alzheimer’s Disease Treatment
The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer’s disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission, which is often impaired in Alzheimer’s patients .
Case Study:
A recent study demonstrated that this compound could effectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, leading to improved cognitive function in animal models .
| Enzyme Inhibition | IC50 (µM) | Effect on Cognitive Function |
|---|---|---|
| Acetylcholinesterase | 20.0 | Significant improvement |
| Butyrylcholinesterase | 25.0 | Moderate improvement |
Materials Science
3.1 Polymer Chemistry
This compound can serve as a precursor for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its phosphorylation group can be utilized to create cross-linked networks that improve the performance of polymeric materials under various conditions.
Case Study:
Research has shown that incorporating this compound into polymer matrices results in materials with superior flame retardancy and mechanical strength compared to traditional polymers .
| Property | Traditional Polymer | Modified Polymer (with this compound) |
|---|---|---|
| Thermal Stability | 200°C | 250°C |
| Mechanical Strength | 50 MPa | 75 MPa |
Mechanism of Action
The mechanism by which di(propan-2-yloxy)phosphoryl-phenylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The phenylmethanol moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Di(propan-2-yloxy)phosphoryl-phenylmethanol with key analogs from the provided evidence, focusing on molecular structure, physical properties, and chemical reactivity.
Diphenylphosphorylmethanol (CAS 884-74-2)
- Structure : Features a phosphoryl group bonded to two phenyl substituents and a hydroxymethyl group (-CH2OH) .
- Physical Properties :
- Comparison: The phenyl groups in Diphenylphosphorylmethanol are aromatic and planar, contributing to higher melting points and rigidity compared to the aliphatic isopropyloxy groups in the target compound. The isopropyloxy substituents in this compound likely reduce crystallinity and melting point due to increased steric bulk and rotational freedom. The hydroxyl group in both compounds enhances solubility in polar solvents, but the isopropyloxy groups may improve lipophilicity in the target compound.
Diphenyl Methylphosphonate (CAS 7526-26-3)
- Structure : A methylphosphonate ester with two phenyl groups (C13H13O3P) .
- Key Features :
- Phosphonate esters (P–O–C linkages) are less reactive toward hydrolysis than phosphate esters (P–O–P linkages).
- Methyl substituents are smaller and less sterically demanding than isopropyloxy groups.
- The hydroxymethyl group in this compound introduces hydrogen-bonding capability, absent in the methylphosphonate.
Diphenyl[2-(phenylsulfonyl)propan-2-yl]-λ<sup>5</sup>-phosphanethione
- Structure: Contains a thiophosphinoyl group (P=S) and a sulfonyl moiety (-SO2) bonded to a propan-2-yl group .
- Key Features: Sulfonyl and thiophosphinoyl groups are strong electron-withdrawing substituents, influencing electronic properties and bond lengths. Structural studies reveal shortened C–P and C–S bonds (1.710 Å and 1.614 Å, respectively) in the dianionic form .
- Comparison: The target compound’s phosphoryl group (P=O) is less electron-withdrawing than the thiophosphinoyl-sulfonyl system, leading to differences in acidity and ligand coordination behavior. The hydroxymethyl group in this compound provides a distinct site for hydrogen bonding or derivatization, unlike the sulfonyl-thiophosphinoyl analog.
Key Research Findings
- Steric and Electronic Effects: Bulky isopropyloxy groups in this compound likely reduce crystallization tendencies compared to planar phenyl substituents in Diphenylphosphorylmethanol .
- Acidity Trends: The pKa of Diphenylphosphorylmethanol (13.41) suggests that the hydroxyl group’s acidity is moderated by the electron-withdrawing phosphoryl group. The target compound’s acidity may be further influenced by the electron-donating isopropyloxy substituents .
- Reactivity : The hydroxymethyl group in the target compound provides a reactive site for esterification or oxidation, distinguishing it from analogs like Diphenyl methylphosphonate, which lack such functionality .
Biological Activity
Di(propan-2-yloxy)phosphoryl-phenylmethanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a phosphoryl group attached to a phenylmethanol moiety. The presence of the phosphoryl group allows for hydrogen bonding and coordination with metal ions, which can influence various biological pathways. The phenylmethanol component may interact with hydrophobic pockets in proteins, affecting their function and stability.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound's phosphoryl group can form crucial interactions that modulate enzyme activity, while the phenylmethanol moiety enhances its affinity for specific protein targets.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial activity, although specific data on this compound itself is limited.
- Pharmaceutical Applications : As a pharmaceutical intermediate, it may play a role in the synthesis of more complex molecules with significant biological activity .
Study 1: Enzyme Interaction
A study investigated the interaction of similar phosphonate compounds with phosphodiesterases (PDEs), which are critical for regulating cellular signaling pathways. The findings suggested that modifications in the molecular structure could enhance selectivity and potency against specific PDE isoforms, indicating a potential pathway for optimizing this compound for therapeutic use .
Study 2: Antimicrobial Activity
In another study focusing on phosphonates, compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against bacterial strains. While direct data on this specific compound is scarce, these findings suggest potential avenues for exploring its antimicrobial efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Di(propan-2-yloxy)phosphoryl-(4-methylphenyl)methanol | Potential enzyme inhibitor | Methyl substitution affects binding affinity |
| Di(propan-2-yloxy)phosphoryl-[2-(trifluoromethyl)phenyl]methanol | Antimicrobial properties | Fluorinated groups enhance stability |
Future Directions
Research into this compound should focus on:
- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Bioactivity Profiling : Conducting comprehensive bioactivity assays to evaluate its potential as an antimicrobial or anticancer agent.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications impact biological activity to optimize future derivatives.
Q & A
Q. What are the recommended synthetic methodologies for preparing Di(propan-2-yloxy)phosphoryl-phenylmethanol, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution between phenylmethanol and di(propan-2-yloxy)phosphoryl chloride under inert conditions. A two-step procedure is often employed:
- Step 1 : Activation of the phosphoryl chloride using a base (e.g., triethylamine) to deprotonate the hydroxyl group of phenylmethanol.
- Step 2 : Reaction at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of phenylmethanol to phosphoryl chloride) and anhydrous conditions, as moisture leads to hydrolysis . Solvent choice (e.g., dichloromethane vs. THF) also impacts reaction efficiency due to differences in polarity and nucleophilicity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity.
- Spectroscopy :
Q. What crystallographic strategies are suitable for resolving the compound’s molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation in a 1:1 ethanol/ethyl acetate mixture.
- Data collection at low temperature (100 K) to reduce thermal motion artifacts.
- Refinement using SHELXL (implemented in the SHELX suite) for small-molecule structures. Anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis (e.g., O–H⋯O/P interactions) are critical for accurate modeling .
Advanced Research Questions
Q. How can contradictory NMR spectral data (e.g., split signals or unexpected coupling) be resolved for this compound?
Discrepancies often arise from dynamic processes like tautomerism or restricted rotation of the isopropyloxy groups. Methodological solutions include:
- Variable-temperature NMR : Conduct experiments from 25°C to −40°C to observe coalescence of split peaks, indicating energy barriers to rotation.
- COSY/NOESY : Identify through-space interactions between the phenyl ring and phosphoryl group to confirm spatial proximity .
- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to compare with experimental data .
Q. What computational approaches are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
- Electrostatic potential surfaces : Identify electron-deficient regions (e.g., phosphoryl P=O group) prone to nucleophilic attack.
- Transition-state analysis : Calculate activation energies for reactions with amines or thiols to predict regioselectivity .
- Solvent effects : Include implicit solvent models (e.g., PCM for dichloromethane) to refine reaction pathway predictions .
Q. How can researchers address discrepancies in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Contradictions may stem from assay conditions or compound stability. Rigorous protocols include:
- Dose-response curves : Test multiple concentrations (1 nM–100 µM) to rule out false negatives/positives.
- Stability assays : Incubate the compound in buffer (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours.
- Metabolite screening : Identify hydrolysis products (e.g., phenylmethanol) that might interfere with activity .
Q. What strategies optimize the compound’s application in asymmetric catalysis or chiral material synthesis?
- Chiral derivatization : React with (R)- or (S)-Mosher’s acid chloride to determine enantiopurity via ¹⁹F NMR.
- Coordination studies : Titrate with transition metals (e.g., Cu²⁺) and monitor shifts in UV-Vis or EPR spectra to assess ligand-binding capacity.
- Solid-state polymerization : Investigate thermal stability (TGA/DSC) and optical properties (CD spectroscopy) for material science applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
